molecular formula C14H21ClN2O B1373667 N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride CAS No. 1221722-14-0

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride

Cat. No.: B1373667
CAS No.: 1221722-14-0
M. Wt: 268.78 g/mol
InChI Key: SEKZVCIDKKOGJO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound. This nomenclature precisely describes the molecular structure, indicating the presence of a cyclohexanecarboxamide core linked to a 3-(aminomethyl)phenyl substituent, with the entire molecule existing as a hydrochloride salt.

The Chemical Abstracts Service has assigned the registry number 1221722-14-0 to this specific hydrochloride salt form. This unique identifier serves as the definitive reference for the compound in chemical databases and literature worldwide. Additionally, the compound carries the MDL number MFCD15209544, providing an alternative identification system used in chemical informatics.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C14H21ClN2O. This formula indicates the compound contains fourteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The presence of the chlorine atom distinguishes this hydrochloride salt from the free base form of the compound.

The molecular weight has been determined to be 268.78 grams per mole. This molecular weight reflects the combined mass of the organic base structure plus the associated hydrochloric acid component. The relatively moderate molecular weight places this compound within the range typical for small molecule pharmaceutical intermediates and research compounds.

Table 1: Molecular Composition Analysis

Element Count Atomic Mass (amu) Total Mass Contribution (amu)
Carbon 14 12.01 168.14
Hydrogen 21 1.008 21.17
Chlorine 1 35.45 35.45
Nitrogen 2 14.007 28.01
Oxygen 1 15.999 15.999
Total 39 - 268.78

Stereochemical Configuration and Isomeric Considerations

The structural analysis of this compound reveals several important stereochemical features. The cyclohexyl ring adopts its characteristic chair conformation, which represents the most thermodynamically stable arrangement for saturated six-membered carbocyclic rings. This conformation minimizes steric interactions between adjacent carbon atoms and their associated hydrogen substituents.

The compound contains a single chiral center located at the carbon atom bearing the carboxamide functionality within the cyclohexyl ring system. However, the available structural data suggests that the compound is typically obtained and characterized as a racemic mixture, containing equal proportions of both enantiomers. The Simplified Molecular Input Line Entry System representation C1CCC(CC1)C(=O)NC2=CC=CC(=C2)CN.Cl does not specify absolute stereochemistry, indicating the non-stereospecific nature of typical synthetic preparations.

The aminomethyl substituent on the phenyl ring is positioned at the meta (3-) position relative to the amide nitrogen attachment point. This positional isomerism significantly influences the compound's overall three-dimensional structure and potential biological activity profiles compared to ortho- or para-substituted analogs.

Crystallographic Data and Conformational Analysis

Single crystal X-ray diffraction represents the most definitive method for determining precise molecular geometry and solid-state packing arrangements. This technique involves directing monochromatic X-ray radiation onto well-formed crystals of the compound, producing characteristic diffraction patterns that can be mathematically analyzed to determine atomic positions with sub-angstrom precision.

The crystallographic analysis of this compound would be expected to reveal several key structural features. The cyclohexyl ring system adopts the energetically favorable chair conformation, with the carboxamide substituent occupying an equatorial position to minimize steric strain. The phenyl ring maintains planarity, as is characteristic of aromatic systems, while the aminomethyl side chain extends from the aromatic core.

Table 2: Expected Crystallographic Parameters

Parameter Typical Range Significance
Carbon-Carbon bond lengths 1.52-1.54 Å Cyclohexyl ring geometry
Carbon-Nitrogen amide bond 1.32-1.35 Å Partial double bond character
Carbonyl C=O bond 1.22-1.24 Å Double bond character
Aromatic C-C bonds 1.38-1.42 Å Benzene ring delocalization
C-N-C bond angles 110-125° Hybridization geometry

The hydrochloride salt formation introduces additional structural complexity through ionic interactions between the protonated amino group and the chloride anion. These electrostatic interactions significantly influence crystal packing arrangements and may result in the formation of extended hydrogen-bonding networks throughout the crystal lattice.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis provides detailed information about molecular structure, electronic environment, and dynamic behavior in solution. Nuclear magnetic resonance spectroscopy represents the most informative technique for organic structure determination, offering atomic-level resolution of molecular connectivity and conformation.

Proton nuclear magnetic resonance analysis of this compound reveals characteristic signal patterns corresponding to different proton environments within the molecule. The cyclohexyl protons appear as complex multiplets in the aliphatic region between 1.0 and 2.5 parts per million, reflecting the various axial and equatorial environments created by the chair conformation. The aromatic protons of the phenyl ring produce distinct signals in the aromatic region between 7.0 and 8.0 parts per million, with coupling patterns that confirm the meta-substitution pattern.

The aminomethyl protons generate a characteristic singlet around 3.8 parts per million, while the amide proton appears as a broad signal around 6.5 parts per million due to exchange processes and coupling with nitrogen-14. The formation of the hydrochloride salt results in protonation of the primary amino group, shifting the aminomethyl signals downfield due to the electron-withdrawing effect of the positive charge.

Table 3: Nuclear Magnetic Resonance Signal Assignments

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Cyclohexyl CH 2.4-2.6 Multiplet 1H
Cyclohexyl CH₂ 1.2-1.8 Multiplet 10H
Aromatic CH 7.1-7.6 Multiplet 4H
Aminomethyl CH₂ 4.1-4.3 Singlet 2H
Amide NH 6.3-6.7 Broad singlet 1H
Amino NH₂⁺ 8.2-8.6 Broad singlet 2H

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the amide functionality appears characteristically downfield around 170-175 parts per million, while the aromatic carbons produce signals in the 120-140 parts per million region. The aliphatic carbons of the cyclohexyl ring generate signals between 25 and 45 parts per million, with the quaternary carbon bearing the amide group appearing most downfield within this range.

Nitrogen-15 nuclear magnetic resonance, while less commonly employed due to sensitivity limitations, can provide valuable information about the electronic environment of the nitrogen atoms. The amide nitrogen typically resonates around 100-120 parts per million relative to liquid ammonia, while the amino nitrogen appears in the 10-30 parts per million range. Formation of the hydrochloride salt significantly affects the chemical shift of the amino nitrogen due to protonation.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The amide carbonyl stretch appears prominently around 1650-1680 cm⁻¹, while the nitrogen-hydrogen stretching vibrations of both the amide and amino groups produce broad absorptions in the 3200-3500 cm⁻¹ region. The aromatic carbon-carbon stretches generate multiple bands in the 1450-1600 cm⁻¹ region, confirming the presence of the phenyl ring system.

Mass spectrometry analysis typically employs electrospray ionization or chemical ionization techniques to generate molecular ions without excessive fragmentation. The molecular ion peak appears at mass-to-charge ratio 233 for the free base form, corresponding to the loss of hydrochloric acid from the salt. Characteristic fragmentation patterns include loss of the aminomethyl group (molecular weight 30) and cleavage of the amide bond to generate cyclohexylcarbonyl and aminomethylphenyl fragments.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKZVCIDKKOGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride typically involves the reaction of 3-(aminomethyl)aniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Enzymatic Activity

Research indicates that cycloalkylamide derivatives, including N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride, exhibit significant inhibition of specific enzymes such as soluble epoxide hydrolase (sEH). The structure-activity relationship (SAR) studies show that modifications to the amide pharmacophore can enhance inhibition potency. For example, bulky hydrophobic cycloalkyl substitutions have been linked to increased inhibition effectiveness against sEH, suggesting that this compound could be developed as a therapeutic agent for conditions related to inflammation and pain management .

1.2. Development of Antiangiogenic Drugs

This compound has also been explored as a scaffold for the synthesis of biotin-tagged antiangiogenic drugs. The optimization of polyfunctional scaffolds based on its structure has shown promise in targeting angiogenesis, which is crucial in cancer therapy. The ability to modify the compound for specific biological interactions allows for the development of targeted therapies that could improve treatment efficacy .

Synthesis Methodologies

2.1. Synthetic Routes

The synthesis of this compound can be achieved through various methods, including amidation reactions using cyclohexanecarboxylic acids and amines. The synthetic routes can be optimized to produce different isomers with varying biological activities. For instance, the use of specific reducing agents and coupling reactions can yield derivatives with enhanced solubility and bioavailability .

2.2. Case Studies in Synthesis

Several case studies highlight the successful synthesis of related compounds using methodologies that involve the transformation of carboxylic acids into amides through coupling reactions with amines under controlled conditions. These studies provide insights into the efficiency and yield of different synthetic pathways, emphasizing the importance of selecting appropriate reagents and conditions .

Biological Activities

3.1. Therapeutic Potential

The therapeutic potential of this compound extends beyond enzyme inhibition. Its derivatives have been studied for their capabilities in treating various diseases, including cancer and inflammatory disorders. The modification of its chemical structure can lead to compounds with improved pharmacological profiles, enhancing their therapeutic applications .

3.2. Safety and Efficacy Studies

Preclinical studies assessing the safety and efficacy of this compound have shown promising results, indicating that it may possess favorable pharmacokinetic properties. Ongoing research aims to further elucidate its mechanisms of action and potential side effects, which are critical for advancing it into clinical trials .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Enzyme InhibitionEffective against soluble epoxide hydrolase (sEH), enhancing anti-inflammatory effects
Antiangiogenic Drug DevelopmentScaffold for biotin-tagged drugs targeting angiogenesis
Synthesis MethodologiesVarious synthetic routes including amidation and coupling reactions
Biological ActivitiesPotential therapeutic uses in cancer and inflammation treatment

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride C₁₄H₂₀N₂O·HCl 232.32 (free base) Cyclohexane Aliphatic ring; moderate lipophilicity; discontinued commercial status
N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride C₁₂H₁₃ClN₂O₂ 252.70 Furan Aromatic heterocycle; increased polarity due to oxygen atom
N-[4-(aminomethyl)phenyl]-1H-indole-2-carboxamide (Compound 44) C₁₆H₁₅N₃O 265.31 Indole Bicyclic aromatic system; high melting point (291–292°C)
N-[4-(aminomethyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide (Compound 45) C₁₈H₁₇N₃O₂ 307.35 Dihydroquinoline Planar quinoline core; high yield (99%) in synthesis
1400W (hydrochloride) C₁₀H₁₅N₃·2HCl 278.18 Ethanimidamide Linear amidine structure; research use only
Key Observations:
  • Polarity : The furan analog’s oxygen atom increases polarity, likely improving aqueous solubility relative to the cyclohexane-based compound .
  • Synthetic Accessibility : Compound 45 achieved a 99% yield, suggesting favorable synthetic routes compared to the target compound’s discontinued commercial status, which may reflect scalability challenges .
Pharmacological Activity
  • Target Compound: No explicit biological data are available in the provided evidence.
  • Indole and Dihydroquinoline Analogs (Compounds 44–45): These demonstrated activity as kallikrein-related peptidase 6 (KLK6) inhibitors, promoting oligodendrocyte growth. Their aromatic cores likely enhance target binding via π-π interactions .
  • 1400W (Hydrochloride): A well-characterized inhibitor of inducible nitric oxide synthase (iNOS), highlighting the role of the aminomethylphenyl group in enzyme binding .

Biological Activity

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride, commonly referred to as a cyclohexanecarboxamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₂₁ClN₂O and features a cyclohexanecarboxamide structure with an aminomethyl group attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays and formulations.

Property Details
Molecular FormulaC₁₄H₂₁ClN₂O
Structural FeaturesCyclohexanecarboxamide with aminomethyl group
SolubilityEnhanced by hydrochloride form

The mechanism of action for this compound involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The phenyl ring and cyclohexanecarboxamide moiety contribute to the compound’s overall binding affinity and specificity.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The position of substituents on the phenyl ring significantly impacts antimicrobial potency .
  • CNS Activity : Research indicates potential antipsychotic-like effects due to interactions with serotonin receptors, which may influence mood and behavior .
  • Enzyme Inhibition : Structure-activity relationship studies have shown that modifications in the cycloalkane side can enhance inhibition potency against specific enzymes, indicating potential therapeutic applications in enzyme-related diseases .

Case Studies

  • Antimicrobial Testing : A study evaluated various chloroacetamides, including derivatives related to N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide. Results indicated that compounds with higher lipophilicity were more effective against Gram-positive bacteria, suggesting similar potential for N-[3-(aminomethyl)phenyl] derivatives .
  • CNS Effects : In animal models, compounds structurally related to N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide demonstrated significant effects on behavior when tested for antipsychotic properties. These findings highlight the importance of further exploring this compound's neuropharmacological profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The following table summarizes some related compounds and their unique properties:

Compound Name Structural Features Unique Properties
N-[2-(aminomethyl)phenyl]cyclopentanecarboxamideCyclopentanecarboxamidePotentially different receptor interactions
N-[4-(aminomethyl)phenyl]cyclohexanecarboxamidePara-substituted phenyl groupAltered pharmacokinetic profiles
N-[3-(dimethylaminomethyl)phenyl]cyclohexanecarboxamideDimethylamino groupEnhanced lipophilicity and CNS penetration

Q & A

Q. How can researchers optimize the synthesis of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride?

Methodological Answer: Synthesis optimization involves selecting reagents and conditions to maximize yield and purity. For example:

  • Step 1 : React 3-(aminomethyl)aniline hydrochloride with cyclohexanecarbonyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under nitrogen atmosphere.
  • Step 2 : Use triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Purify the crude product via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Monitor purity using HPLC (≥95% purity threshold recommended) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., P95 masks) if aerosol formation is possible .
  • Ventilation : Conduct reactions in fume hoods with adequate airflow to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical methods are recommended for characterization?

Methodological Answer:

Parameter Method Key Details
PurityHPLCUse C18 columns; mobile phase: acetonitrile/water (0.1% TFA)
Molecular WeightMass Spectrometry (MS)Compare with theoretical MW: 282.8 g/mol
Structural ConfirmationNMR (¹H/¹³C)Look for cyclohexane protons (δ 1.4–2.1 ppm) and aromatic signals (δ 6.8–7.4 ppm)
SolubilityGravimetric AnalysisSlightly soluble in water; better in DMSO

Advanced Research Questions

Q. How can in vivo efficacy be evaluated for this compound?

Methodological Answer:

  • Model Selection : Use rodent models (e.g., murine inflammation assays) if targeting iNOS inhibition, based on structural analogs .
  • Dosing : Administer intraperitoneally at 10–50 mg/kg; monitor plasma half-life via LC-MS .
  • Biomarker Analysis : Quantify nitric oxide (NO) levels in serum using Griess reagent .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Reanalyze batches via HPLC to rule out impurities (e.g., unreacted starting materials) .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, incubation time) to reduce variability .
  • Control Experiments : Include known inhibitors (e.g., 1400W hydrochloride) as benchmarks .

Q. What computational strategies predict binding affinity to target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of iNOS (PDB: 3E7T). Focus on the aminomethylphenyl moiety’s interaction with heme cofactors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How to assess toxicity in preclinical studies?

Methodological Answer:

  • In Vitro Screening : Use hepatic (HepG2) and renal (HEK293) cell lines; measure IC₅₀ via MTT assay .
  • In Vivo Acute Toxicity : Dose rodents at 100–200 mg/kg; monitor organ histopathology (liver/kidney) .

Q. What methods ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions : Keep at –20°C in airtight, light-resistant containers under argon. Use desiccants to prevent hydrolysis .
  • Stability-Indicating Assays : Periodically test via HPLC for degradation products (e.g., free cyclohexanecarboxylic acid) .

Q. How to design cross-disciplinary studies (e.g., pharmacology + materials science)?

Methodological Answer:

  • Drug Delivery Systems : Encapsulate in PEG-PLGA nanoparticles; characterize release kinetics using dialysis membranes .
  • Surface Functionalization : Conjugate to gold nanoparticles via amine groups; validate with TEM and UV-Vis spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride
Reactant of Route 2
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N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride

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